1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic derivative of the spiro[chroman-2,4'-piperidin]-4-one scaffold, which consists of a chromanone fused with a piperidine ring via a spiro carbon atom. The parent compound (C₁₃H₁₅NO₂; molecular weight 217.27) serves as a versatile intermediate for developing bioactive molecules . The 2-fluorobenzoyl substitution at the 1'-position introduces a fluorinated aromatic moiety, likely enhancing metabolic stability and binding affinity due to fluorine’s electronegativity and small size.
Properties
IUPAC Name |
1'-(2-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHXVTIAEFPGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of 2-fluorobenzoyl chloride with a suitable chroman derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and selectivity .
Chemical Reactions Analysis
1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Anticancer Activity
Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit potent cytotoxicity against cancer cell lines. Key comparisons include:
- Sulfonyl derivatives (e.g., 106) show the highest potency, attributed to enhanced hydrogen bonding and cellular uptake .
- Chlorinated quinoline derivatives (e.g., 12e) exhibit moderate activity, suggesting halogen positioning impacts efficacy .
- The 2-fluorobenzoyl group is expected to improve lipophilicity and target engagement compared to bulkier groups like trimethoxyphenyl .
ACC Inhibitory Activity
ACC inhibitors targeting metabolic diseases often feature spirochromanones with aromatic acyl groups:
Fluorinated analogs may offer superior pharmacokinetics due to reduced oxidative metabolism, a common advantage of fluorinated drugs .
Antimicrobial Activity
Pyrrole-containing derivatives (e.g., 1’-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl) demonstrate moderate antibacterial effects, with MIC values ranging from 8–32 μg/mL . The 2-fluorobenzoyl group’s electron-withdrawing nature could enhance interactions with bacterial enzymes, though direct evidence is lacking.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Halogens (F, Cl) at the ortho/meta positions improve cytotoxicity and ACC inhibition by enhancing binding to hydrophobic pockets .
- Sulfonyl vs. Acyl : Sulfonyl spacers (e.g., compound 106) outperform acyl derivatives in apoptosis induction, likely due to stronger hydrogen-bonding interactions .
- Bulkier Substituents : Trimethoxyphenyl groups reduce potency, suggesting steric hindrance limits target engagement .
Biological Activity
1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound characterized by a unique structural combination of a chroman ring and a piperidine ring, with a 2-fluorobenzoyl moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with a suitable chroman derivative under basic conditions. This process results in the formation of the spirocyclic structure through cyclization of an intermediate compound. The synthesis can be optimized using various catalysts to enhance yield and selectivity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating various biological pathways. The precise molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, chroman-4-ones have been reported to possess cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds may act by inhibiting key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies on related chroman derivatives indicate that they possess activity against a range of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Demonstrated cytotoxicity against human breast cancer cell lines | Anticancer |
| Study B | Exhibited significant antimicrobial activity against MRSA | Antimicrobial |
| Study C | Inhibited COX-1 enzyme activity, reducing inflammation | Anti-inflammatory |
Case Study: Anticancer Activity
In a study investigating various chroman derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis in these cells. Further mechanistic studies revealed that this effect may be mediated through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of spirocyclic compounds similar to this compound. The study found that these compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
